N-Demethyltapentadol

Beschreibung

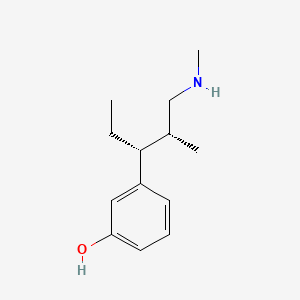

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(2R,3R)-2-methyl-1-(methylamino)pentan-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-4-13(10(2)9-14-3)11-6-5-7-12(15)8-11/h5-8,10,13-15H,4,9H2,1-3H3/t10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQINTFVECNXLC-GXFFZTMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)O)C(C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016935 | |

| Record name | N-Demethyltapentadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300037-83-5 | |

| Record name | N-Demethyltapentadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300037835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethyltapentadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEMETHYLTAPENTADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246I1D7TDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Chemical Preparation Methodologies

Strategies for Chemical Synthesis of N-Demethyltapentadol and its Analogs

The creation of this compound and its related analogs involves sophisticated organic synthesis strategies that prioritize stereochemical control and efficient precursor utilization.

The biological activity of tapentadol (B1681240) resides in a single (1R,2R)-enantiomer. portico.org Consequently, the synthesis of its N-demethylated metabolite requires precise control of stereochemistry to yield the corresponding (2R,3R) configuration. portico.org

Another approach involves the resolution of a racemic intermediate. For instance, (S)-1-(3-(benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one can be resolved using L-(−)-dibenzoyltartaric acid to isolate the desired stereoisomer, which is a key precursor for tapentadol. google.com Such stereochemically pure precursors are essential for synthesizing the specific enantiomer of this compound. The development of chiral stationary phases for high-performance liquid chromatography (HPLC) has also been crucial for the analytical separation of tapentadol's four isomers, allowing for precise characterization. researchgate.net

Table 1: Key Strategies in Enantioselective Synthesis

| Strategy | Key Reagent/Technique | Purpose | Reference |

|---|---|---|---|

| Asymmetric Conjugate Addition | Evans' chiral auxiliary ((S)-4-phenyloxazolidin-2-one) | Establishes two contiguous stereocenters with high diastereoselectivity. | researchgate.net |

| Chiral Resolution | L-(−)-dibenzoyltartaric acid | Separates desired (S)-enantiomer from a racemic ketone precursor. | google.com |

| Catalytic Asymmetric Addition | Copper salt with chiral phosphine (B1218219) ligands | Facilitates 1,4-addition of Grignard reagents to N-enoyl oxazolidinones. | researchgate.net |

The synthesis of this compound relies on the availability of specific precursor molecules. These are often the same or similar to those used in the synthesis of tapentadol itself. A common precursor is 1-(3-(benzyloxy)phenyl)propan-1-one, which undergoes a Mannich-type reaction with an amine and formaldehyde (B43269) (or their equivalents) to introduce the aminomethyl group. google.com

Alternative synthetic routes start from different precursors. One patented process utilizes tetrahydro-4H-thiopyranone as a five-carbon source for the backbone of tapentadol and its analogs. google.com Another scalable synthesis begins with the inexpensive and readily available (E)-3-(3-(benzyloxy)phenyl)acrylic acid. researchgate.net The identification of such precursors is crucial for law enforcement and forensic science to track the illicit manufacturing of related substances. unodc.orgmedwinpublishers.com

Derivatization routes are employed to synthesize analogs or to prepare the molecule for specific types of analysis. Chemical derivatization can introduce different functional groups, leading to a library of related compounds. semanticscholar.org For instance, novel synthetic pathways can generate N-alkenyl derivatives from easily accessible N-fluoroalkyl-1,2,3-triazoles, demonstrating the versatility of modern synthetic chemistry in creating analogs. uochb.cz

Modern pharmaceutical synthesis increasingly incorporates enzymes to achieve high selectivity and milder reaction conditions. nih.gov Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high regio- and stereoselectivity of enzymatic reactions. nih.gov

For molecules like this compound, which contain multiple stereocenters, biocatalysis offers significant advantages. One-pot biocatalytic processes using enzymes like imine reductases and amine dehydrogenases can synthesize primary, secondary, and tertiary amines with two stereocenters from α,β-unsaturated ketones. uva.nl This approach is highly relevant for constructing the core structure of tapentadol and its metabolites.

While specific chemo-enzymatic routes for this compound are not extensively detailed in publicly available literature, the principles are well-established. For example, the synthesis of other complex natural products has been achieved by preparing a precursor chemically and then using an enzyme, such as a Diels–Alderase, to perform a key stereoselective cyclization step. rsc.org The formation of this compound in the body is itself a biocatalytic process, mediated primarily by cytochrome P450 enzymes CYP2C9 and CYP2C19. drugbank.comresearchgate.net

Isolation and Derivatization Techniques for Metabolite Characterization

The accurate identification and quantification of this compound in biological matrices is essential for metabolic studies. This requires robust isolation techniques followed by sensitive analytical methods.

For isolation from biological fluids like urine or oral fluid, solid-phase extraction (SPE) is a common and effective technique. oup.comnih.gov In other methods, particularly for plasma or serum samples, protein precipitation using a solvent like acetonitrile (B52724) is employed to remove larger molecules before analysis. portico.org For urine samples, a simple dilution may be sufficient before direct injection into the analytical system. portico.orgoup.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) is the predominant analytical technique for quantifying this compound. oup.comnih.govresearchgate.net This method is highly sensitive and specific, and typically does not require chemical derivatization of the analyte. oup.com For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the polar this compound molecule. researchgate.net Common derivatizing agents include silylating reagents like N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), which convert hydroxyl and amine groups into their trimethylsilyl (B98337) ethers. d-nb.infonumberanalytics.com

Table 2: Analytical Methods for this compound (DMT) Characterization

| Technique | Sample Preparation | Derivatization | Key Findings | Reference |

|---|

The characterization process involves monitoring specific mass transitions. For this compound (DMT), the transition of the precursor ion at m/z 208.1 to the product ion at m/z 107 is typically used for quantification, while the transition to m/z 121 serves as a qualifier for confirmation. oup.comnih.gov

Elucidation of Metabolic Pathways and Biotransformation Dynamics

Phase I Metabolism: N-Demethylation and Hydroxylation Pathways

Phase I metabolism of the parent compound, Tapentadol (B1681240), leads to the formation of N-Demethyltapentadol through reactions primarily catalyzed by the Cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net This phase typically introduces or exposes functional groups, such as hydroxyl or amine groups, preparing the molecule for subsequent Phase II reactions. longdom.orgdrughunter.com

The formation of this compound (also known as M2) from its parent compound, Tapentadol, is an oxidative process mediated by specific Cytochrome P450 isoforms. tga.gov.aufda.gov In vitro studies utilizing recombinant human CYP enzymes and in vivo animal models have identified the key enzymes responsible for this N-demethylation reaction. fda.govportico.org

Incubations with specific human CYP enzymes have demonstrated that the N-demethylation of Tapentadol to produce this compound is catalyzed by CYP2C9, CYP2C19, and CYP2C8. tga.gov.aufda.govportico.org Among these, CYP2C19 has been a particular focus of research due to its polymorphic nature, which can lead to significant inter-individual variability in metabolism. nih.gov The contribution of these enzymes has been confirmed in liver microsomes from various species, including humans, monkeys, dogs, and rats. fda.gov

| Metabolite | Catalyzing CYP450 Isoforms | Evidence Source |

|---|---|---|

| This compound (M2) | CYP2C9, CYP2C19, CYP2C8 | In vitro (recombinant human CYP enzymes), In vivo (animal models) tga.gov.aufda.govportico.org |

The kinetics of this compound formation have been investigated, particularly concerning the polymorphic enzyme CYP2C19. nih.gov A study evaluating the catalytic activities of 31 different CYP2C19 allelic variants provided detailed insights into the kinetic parameters (Km, Vmax) and intrinsic clearance (Vmax/Km) of Tapentadol N-demethylation. nih.gov

The results showed significant alterations in the intrinsic clearance for most variants when compared to the wild-type enzyme (CYP2C19.1B). nih.gov Notably, some variants displayed markedly increased clearance, while a majority exhibited significantly decreased clearance. nih.gov For instance, the CYP2C19.29 variant showed a 302.22% increase in intrinsic clearance, whereas variants like CYP2C19.2G, 2H, R124Q, and R261W showed a drastic decrease of over 80%. nih.gov Furthermore, certain variants, such as CYP2C19.3 and *35FS, demonstrated no detectable enzymatic activity for this specific metabolic reaction. nih.gov

| CYP2C19 Variant | Relative Intrinsic Clearance (% of Wild-Type) | Effect on N-Demethylation |

|---|---|---|

| CYP2C19.29 | 302.22% | Markedly Increased |

| L16F | 199.97% | Increased |

| CYP2C19.2G, 2H, R124Q, R261W | <20% | Drastically Decreased |

| CYP2C19.3, *35FS | Not Detectable | No Activity |

The formation of this compound is an oxidative N-dealkylation reaction, a common Phase I metabolic pathway. nih.govmdpi.com This process can sometimes lead to bioactivation, where a metabolite is more pharmacologically active than the parent drug. neu.edu.tr In the case of this compound (M2), in vitro studies have shown that it possesses submicromolar binding affinity for the µ-opioid receptor (MOR), indicating it is a pharmacologically active metabolite. portico.org

Further oxidative metabolism can occur. This compound, being a secondary amine, can undergo subsequent N-demethylation to form di-N-demethyl tapentadol (M4). portico.org Additionally, the parent compound, Tapentadol, is known to be metabolized to an N-oxide metabolite (M5), a reaction common for compounds with tertiary amines. portico.orgmdpi.com These oxidative pathways highlight the complex biotransformation cascade initiated during Phase I metabolism. mdpi.com

Phase II Metabolism: Conjugation Pathways

Following Phase I metabolism, this compound and its parent compound undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of endogenous polar molecules, such as glucuronic acid or sulfate, to the functional groups on the substrate. longdom.org This process significantly increases the water solubility of the metabolites, which facilitates their excretion from the body, primarily via urine. longdom.orgevotec.com

Glucuronidation is a major Phase II metabolic pathway for both Tapentadol and its metabolites, including this compound. portico.orgnih.gov This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. evotec.comcriver.com this compound is conjugated with glucuronic acid to form this compound-O-glucuronide. portico.orgnih.gov This glucuronide conjugate is considered pharmacologically inactive. portico.org

While the specific UGT isoforms responsible for the glucuronidation of this compound are not explicitly detailed in the provided context, the metabolism of the parent compound, Tapentadol, offers significant insight. The direct O-glucuronidation of Tapentadol is primarily catalyzed by UGT1A9, UGT2B7, and to a lesser extent, UGT1A6. portico.orgnih.gov Given that this compound retains the phenolic hydroxyl group of the parent compound, it is highly probable that these same UGT isoforms are involved in its glucuronidation.

| Compound | Conjugation Reaction | Metabolite | Likely UGT Isoforms Involved |

|---|---|---|---|

| This compound | Glucuronidation | This compound-O-glucuronide | UGT1A9, UGT2B7, UGT1A6 portico.orgnih.gov |

In addition to glucuronidation, sulfation represents another significant Phase II conjugation route for phenolic compounds. nih.gov Sulfate conjugates of this compound have been identified, although they are generally found in lower quantities than the corresponding glucuronide conjugates. portico.org

Characterization of Conjugated Metabolites (e.g., this compound-O-glucuronide)

This compound, a primary phase I metabolite of tapentadol, undergoes further biotransformation through phase II conjugation reactions. abdn.ac.uk The most significant of these is glucuronidation, resulting in the formation of this compound-O-glucuronide. portico.orgnih.gov This process involves the attachment of a glucuronic acid moiety to the molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. abdn.ac.ukgeneesmiddeleninformatiebank.nl This conjugation significantly increases the water solubility of the metabolite, facilitating its excretion from the body, primarily through the kidneys. abdn.ac.uktestcatalog.org

Comparative Biotransformation Across Diverse Species Models

Comparative Metabolic Profiles in Mammalian Species (e.g., rat, dog, monkey, mouse)

The metabolism of tapentadol and its metabolites, including this compound, exhibits notable differences across various mammalian species. In rats, both unconjugated this compound (M2) and its conjugated form are significant metabolites in plasma. portico.org Conversely, in humans, the conjugated form of M2 is more prominent than the unconjugated form. portico.org

The following table summarizes the comparative presence of this compound and its conjugated form in the plasma of rats and humans.

| Metabolite | Rat Plasma Concentration (µM) | Human Plasma Concentration (µM) |

| This compound (unconjugated) | 0.21 | Less prominent |

| This compound-O-glucuronide | 4.3 | > 0.1 |

| Data derived from in vivo studies. portico.org |

Metabolic Pathway Analysis in Aquatic Models (e.g., zebrafish)

The zebrafish (Danio rerio) has emerged as a valuable model organism for studying drug metabolism and toxicity. explorationpub.commdpi.com Zebrafish possess orthologs of major human drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UGTs, which are involved in phase I and phase II metabolism, respectively. explorationpub.com The liver in zebrafish larvae is fully functional by 5 days post-fertilization (dpf), enabling the study of xenobiotic metabolism. explorationpub.com

While specific studies focusing exclusively on this compound metabolism in zebrafish are not extensively documented in the provided search results, the established conservation of metabolic pathways between zebrafish and humans suggests its utility in this area. explorationpub.commdpi.com Research on other compounds in zebrafish has demonstrated the model's capacity to investigate metabolic disturbances and the formation of various metabolites. nih.govplos.org Given that the enzymes responsible for the formation of this compound (CYPs) and its subsequent glucuronidation (UGTs) are present and functional in zebrafish, this aquatic model holds potential for analyzing its metabolic fate. explorationpub.com

Species-Specific Metabolic Differences and Their Implications for Preclinical Research

Understanding species-specific differences in drug metabolism is paramount for the accurate extrapolation of preclinical data to humans. bioivt.comnih.gov The metabolic fate of a compound can vary significantly between species, which can impact both its efficacy and toxicity profiles. researchgate.net For tapentadol and its metabolites, while the fundamental pathways of N-demethylation and glucuronidation are conserved across several species, the quantitative importance of these pathways can differ. fda.gov

In Vitro Metabolic Modeling and Reconstructed Systems

Utilisation of Liver Microsomes, S9 Fractions, and Recombinant Enzymes

In vitro systems are essential tools for characterizing the metabolic pathways of drug candidates and their metabolites. bioivt.com Liver microsomes, which are vesicular fragments of the endoplasmic reticulum, contain a high concentration of phase I enzymes like CYPs and phase II enzymes like UGTs. bioivt.comthermofisher.com They are widely used to study the formation of metabolites such as this compound and its subsequent glucuronidation. fda.govthermofisher.com

S9 fractions are another valuable in vitro tool. They are a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. mdpi.comnih.gov This allows for the investigation of both phase I and phase II metabolic reactions in a single system. nih.govnih.gov

Recombinant enzymes, which are individual drug-metabolizing enzymes expressed in a cellular system, provide a more targeted approach. criver.comxenotech.com By incubating a compound with specific recombinant human CYP or UGT isoforms, researchers can precisely identify which enzymes are responsible for a particular metabolic step. portico.orgfda.gov For instance, studies with recombinant human CYPs have shown that CYP2C9, CYP2C19, and CYP2C8 are involved in the N-demethylation of tapentadol to form this compound. fda.gov Similarly, recombinant UGTs can be used to pinpoint the specific isoforms responsible for the glucuronidation of this compound.

The following table outlines the applications of these in vitro systems in the study of this compound metabolism.

| In Vitro System | Key Enzymes Present | Application in this compound Research |

| Liver Microsomes | Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs) | Studying the formation of this compound (Phase I) and its subsequent glucuronidation (Phase II). fda.govthermofisher.com |

| S9 Fractions | CYPs, UGTs, and cytosolic enzymes (e.g., sulfotransferases) | Comprehensive metabolic profiling, including both Phase I and Phase II reactions. mdpi.comnih.gov |

| Recombinant Enzymes | Specific, individual CYP or UGT isoforms | Identifying the specific enzymes responsible for the N-demethylation and glucuronidation of this compound. portico.orgfda.gov |

Hepatocyte and Organotypic Culture Models for Metabolic Studies

The liver is the principal organ for drug metabolism, with its functional cells, the hepatocytes, containing the enzymatic machinery necessary for biotransformation. nih.gov To study these metabolic pathways in a controlled environment, various in vitro models based on hepatocytes have been developed. These models are indispensable tools for elucidating the metabolic fate of new chemical entities and their metabolites, such as this compound.

Cryopreserved primary human hepatocytes (CCHHs) are often considered the "gold standard" for in vitro drug metabolism studies. fujifilm.comnih.gov They contain a complete set of drug-metabolizing enzymes and cofactors, closely reflecting the metabolic capabilities of the human liver in vivo. fujifilm.com Incubating a compound with these cells allows researchers to identify the resulting metabolites, determine the rate of metabolism, and identify the specific enzymes involved through the use of selective inhibitors or by analyzing enzyme expression levels. nih.govnih.gov

In addition to primary hepatocytes, a variety of other models are utilized, each with specific characteristics. These include:

Long-term hepatocyte cultures: Models such as co-cultures (e.g., HμREL™, HepatoPac®) and differentiated cell lines (e.g., HepaRG™) can maintain metabolic activity for extended periods, allowing for the study of low-clearance compounds and enzyme induction. d-nb.infosolvobiotech.com

Stem cell-derived hepatocytes: Induced pluripotent stem cell (iPSC)-derived hepatocytes offer a renewable source of human liver cells, providing a platform to study metabolism, including in the context of genetic variations (polymorphisms) that can affect enzyme activity. d-nb.info

Liver Organoids: These are three-dimensional structures derived from adult donor liver cells that can mimic some of the structural and functional complexity of the native organ, offering a more physiologically relevant context for metabolic studies compared to traditional 2D cultures. nih.gov

Hepatoma cell lines: Immortalized cell lines like HepG2 are also used, although they often exhibit lower metabolic activity compared to primary hepatocytes. nih.govd-nb.info

These models are crucial for characterizing the formation of this compound from its parent compound. By incubating tapentadol in these systems, researchers can confirm the N-demethylation pathway and identify the responsible CYP isozymes. fda.gov Furthermore, these models can be used to study the subsequent Phase II conjugation of this compound to its glucuronide form. fujifilm.com

| Model Type | Key Characteristics | Primary Application in Metabolic Studies |

|---|---|---|

| Primary Human Hepatocytes (Suspension/Plated) | Considered the "gold standard"; comprehensive enzyme profile but limited lifespan and high variability. fujifilm.comnih.gov | Metabolite identification, clearance prediction, reaction phenotyping. |

| Long-Term Co-Cultures (e.g., HepatoPac®) | Maintain functionality for weeks; allow for stable enzyme expression. d-nb.info | Studying low-clearance compounds, enzyme induction potential. d-nb.infosolvobiotech.com |

| Stem Cell-Derived Hepatocytes (iPSCs) | Renewable source; potential for patient-specific and disease modeling. d-nb.info | Investigating effects of genetic polymorphisms on metabolism. |

| Adult Donor-Derived Liver Organoids | 3D structure; reflects some in vivo tissue architecture and cell-cell interactions. nih.gov | Studies requiring more complex physiological context. |

| Hepatoma Cell Lines (e.g., HepG2) | Immortalized and easy to culture; often have lower and less complete metabolic activity. nih.govd-nb.info | Initial screening and mechanistic studies. |

Advanced Metabolomics for Biotransformation Product Discovery

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of drug development, it has become a powerful tool for discovering and quantifying biotransformation products. nih.govembl.org The application of advanced metabolomics techniques is central to comprehensively identifying all metabolites of a parent compound, including secondary and minor metabolites like this compound and its conjugates.

The core technology in modern metabolomics for drug metabolite analysis is the coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS). embl.orgnih.gov This combination provides both the physical separation of complex mixtures and the sensitive detection and structural elucidation of the individual components.

The process for discovering biotransformation products typically involves the following steps:

Sample Analysis: Extracts from in vitro systems (like the hepatocyte models described above) or in vivo samples are injected into the LC-MS system. nih.gov The liquid chromatography component separates the parent drug from its various metabolites based on their physicochemical properties.

Mass Spectrometry Detection: As molecules elute from the chromatography column, they are ionized and enter the mass spectrometer, which measures their mass-to-charge ratio (m/z) with high accuracy. This allows for the determination of the elemental composition of the metabolites. embl.org

Data Processing: Specialized software is used to process the raw data, detecting potential metabolite features by comparing samples from treated and control groups. Algorithms can identify mass shifts corresponding to common metabolic reactions (e.g., demethylation, hydroxylation, glucuronidation). nih.gov

Structural Elucidation: The structure of unknown metabolites is further investigated using tandem mass spectrometry (MS/MS). In this technique, a specific metabolite ion is isolated and fragmented, creating a characteristic fragmentation pattern that provides clues to its chemical structure. embl.org This data can be compared against spectral libraries or used for de novo structural identification.

This metabolomics workflow enables the discovery of not only expected metabolites like this compound but also novel or unexpected biotransformation products. nih.govmdpi.com For instance, analyzing samples from hepatocyte incubations with tapentadol using UHPLC-HRMS would allow for the detection of a feature corresponding to the mass of this compound, as well as another feature corresponding to its glucuronidated conjugate, confirming the entire metabolic sequence. portico.orgnih.gov

| Technique | Principle | Role in Identifying this compound |

|---|---|---|

| UHPLC | Separates molecules in a complex mixture based on properties like polarity. embl.org | Physically separates this compound from the parent compound (tapentadol) and other metabolites. |

| High-Resolution Mass Spectrometry (HRMS) | Measures the exact mass-to-charge ratio of ions. embl.org | Accurately determines the elemental formula of this compound and its conjugates. |

| Tandem Mass Spectrometry (MS/MS) | Fragments a selected ion to produce a characteristic spectrum. embl.org | Confirms the chemical structure of this compound by analyzing its fragmentation pattern. |

| Computational Data Analysis | Uses algorithms to detect features, compare samples, and identify metabolic transformations. nih.gov | Automates the discovery of potential metabolites by searching for expected mass shifts from the parent drug. |

Pharmacological Investigations and Receptor Interaction Profiles

Molecular Mechanisms of Action at Target Receptors

The pharmacological activity of N-demethyltapentadol is defined by its interactions with specific molecular targets within the central nervous system.

In vitro studies have demonstrated that this compound (M2) possesses a notable binding affinity for the human mu-opioid receptor (MOR). portico.org Specifically, it is the only major metabolite of tapentadol (B1681240) that exhibits submicromolar binding affinity for the MOR, indicating a significant interaction at this site. portico.org Other metabolites of tapentadol show either no binding or only weak affinity in the micromolar range. portico.org The affinity of this compound for the MOR is a key component of its pharmacological characterization, distinguishing it from other metabolites. While it binds to the MOR, its potency is lower than that of the parent compound, tapentadol. nih.gov The selectivity profile indicates a high preference for the mu-opioid receptor over other opioid receptor subtypes like the delta and kappa receptors. frontiersin.org

Table 1: Mu-Opioid Receptor (MOR) Binding Affinity of Tapentadol and its Metabolites

| Compound | MOR Binding Affinity (Ki, µM) |

|---|---|

| This compound (M2) | <1 |

| Tapentadol-O-glucuronide | >10 |

| Hydroxy-tapentadol (M1) | >10 |

| Di-N-demethyltapentadol (M4) | >10 |

| Hydroxy-O-methyl-tapentadol (M7) | 1.1 |

| O-methyl-hydroxy-tapentadol (M8) | 5.3 |

Data sourced from in vitro studies. portico.org

Binding kinetics and receptor occupancy studies are essential for understanding the dynamic interaction between a ligand and its receptor over time. For this compound, these studies help to determine how long the compound occupies the mu-opioid receptor and the concentration required to achieve significant receptor binding in a physiological context.

Receptor occupancy (RO) assays, often utilizing techniques like positron emission tomography (PET) or flow cytometry, quantify the percentage of receptors bound by a drug. championsoncology.comnih.govfrontiersin.org This data, when combined with pharmacokinetic measurements, provides a comprehensive picture of the drug's engagement with its target. championsoncology.commedpace.com While specific RO data for this compound is not extensively detailed in the provided search results, the principles of these assays are well-established for opioid ligands. nih.govfrontiersin.org The duration and extent of MOR occupancy by this compound would be critical factors in determining its in vivo effects.

A defining characteristic of tapentadol's dual mechanism of action is its ability to inhibit noradrenaline (norepinephrine) reuptake. portico.org The norepinephrine (B1679862) transporter (NET) is responsible for clearing norepinephrine from the synaptic cleft. salilab.orgnih.gov In vitro investigations have revealed that this compound does not significantly inhibit noradrenaline uptake. portico.org Its activity at the noradrenaline transporter is weak, with a Ki value greater than 10 µM, indicating a low affinity for this transporter. portico.org This is in contrast to some other tapentadol metabolites, such as the hydroxy metabolite (M1) and O-methyl metabolites (M7, M8), which show submicromolar to low micromolar inhibition of noradrenaline uptake. portico.org The lack of potent noradrenaline reuptake inhibition distinguishes the pharmacological profile of this compound from its parent compound.

Table 2: Noradrenaline (NA) Uptake Inhibition by Tapentadol and its Metabolites

| Compound | NA Uptake Inhibition (Ki, µM) |

|---|---|

| This compound (M2) | >10 |

| Tapentadol-O-glucuronide | >10 |

| Hydroxy-tapentadol (M1) | ≤1 |

| Di-N-demethyltapentadol (M4) | >10 |

| Hydroxy-O-methyl-tapentadol (M7) | ≤1 |

| O-methyl-hydroxy-tapentadol (M8) | ≤1 |

Data sourced from in vitro synaptosomal uptake assays. portico.org

The concepts of allosteric modulation and biased signaling represent advanced areas of pharmacology that describe more complex ligand-receptor interactions. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to the endogenous ligand. frontiersin.orgresearchgate.net Biased signaling, or functional selectivity, occurs when a ligand preferentially activates one intracellular signaling pathway over another. nih.govdoi.orgmdpi.com

For G protein-coupled receptors (GPCRs) like the MOR, agonists can be biased towards activating G protein-dependent pathways or β-arrestin-dependent pathways. nih.govmdpi.com While there is growing interest in developing biased opioid agonists to separate analgesic effects from adverse effects, specific research detailing whether this compound acts as an allosteric modulator or a biased agonist at the MOR is not available in the provided search results. Such investigations would be necessary to fully characterize its molecular mechanism of action.

In Vitro Functional Receptor Assays

Functional assays are critical for moving beyond simple binding affinity to understand the actual biological response a compound elicits at its target receptor.

Ligand binding assays are a fundamental tool for quantifying the affinity of a compound for a receptor. The Scintillation Proximity Assay (SPA) is a specific type of homogeneous radioligand binding assay that has been used to determine the binding affinity of compounds to the human MOR. portico.orgnih.govdrugtargetreview.com In this assay, receptor membranes are bound to scintillant-containing beads. nih.govmdpi.comrevvity.com When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to stimulate light emission, which is then measured. nih.govmdpi.com

The binding of this compound to the human MOR was evaluated using a homogeneous scintillation proximity assay. portico.org The assay utilized [3H]-naloxone as the radioligand and human MOR membranes. portico.org The results of these assays confirmed that this compound has submicromolar affinity for the MOR, a finding that underscores its potential to interact with and signal through this receptor. portico.org

Cellular Signaling Pathway Activation Studies (e.g., G-protein coupling, cAMP modulation)

This compound is a primary phase I metabolite of tapentadol, a centrally-acting analgesic. portico.org Tapentadol itself exerts its effects through µ-opioid receptor (MOR) agonism and noradrenaline (NA) reuptake inhibition. nih.gov The µ-opioid receptor is a classic G-protein coupled receptor (GPCR). The activation of GPCRs by an agonist typically initiates a cascade of intracellular events, starting with the coupling to G-proteins (like Gαi or Gαs) which in turn modulate the activity of effector enzymes such as adenylyl cyclase, leading to changes in the concentration of the second messenger cyclic AMP (cAMP). frontiersin.orgdrugbank.comnih.gov

While this compound has been shown to bind to the µ-opioid receptor, specific studies detailing its distinct effects on G-protein coupling efficiency or cAMP modulation have not been extensively reported in the available scientific literature. Research has primarily focused on its binding affinity and in vivo analgesic contribution, concluding that it is unlikely to produce relevant pharmacological activity at therapeutic doses of the parent compound. portico.orgnih.gov Therefore, detailed characterization of its specific intracellular signaling signature remains an area for further investigation.

Receptor Internalization and Desensitization Dynamics

Agonist binding to a G-protein coupled receptor, such as the µ-opioid receptor, often triggers processes of desensitization and internalization. Desensitization is a process where the receptor's response to the agonist diminishes over time, which can involve receptor phosphorylation by G-protein-coupled receptor kinases (GRKs). nih.govplos.org This is often followed by receptor internalization, where the receptor is removed from the cell surface into the cell's interior, a mechanism that can be mediated by proteins like β-arrestin. nih.govnih.gov These processes are crucial for regulating the duration and intensity of the signal.

Pharmacological Characterization in Animal Models (Antinociception and Neuropharmacology)

Assessment in Established Pain Models (e.g., tail-flick test, writhing test in mice)

The antinociceptive (pain-relieving) potential of this compound has been evaluated in standard animal pain models. The tail-flick test is generally considered a model for spinally-mediated analgesia, where strong opioids are typically effective. portico.orgscielo.br In this test, this compound was found to be inactive, showing no analgesic effect. portico.org

In contrast, the phenylquinone-induced writhing test in mice, a model sensitive to a broader range of analgesics acting through various mechanisms, demonstrated that this compound does possess analgesic activity. portico.org The compound produced a dose-dependent inhibition of the writhing response, and an ED₅₀ (the dose required to produce a 50% effect) was determined to be 8.9 mg/kg when administered intravenously. portico.org This suggests that while it has some analgesic properties, it is not effective against acute thermal pain stimuli in the same way as potent opioids.

Table 1: Effect of this compound in Animal Pain Models

| Pain Model | Species | Route of Administration | Result | ED₅₀ |

|---|---|---|---|---|

| Tail-Flick Test | Mouse | Intravenous | Inactive | Not Determined |

| Writhing Test | Mouse | Intravenous | Active | 8.9 mg/kg |

Data sourced from Tzschentke et al., 2010. portico.org

Investigation of Central Nervous System Effects

The central nervous system (CNS) encompasses the brain and spinal cord, controlling a vast array of bodily functions. frontiersin.org Pharmacological agents can exert a wide range of effects on the CNS, from analgesia to changes in behavior and motor function. mhmedical.com

Comparative Pharmacological Activity with Parent Compound and Other Metabolites

This compound (M2) is one of several metabolites of tapentadol. portico.orgresearchgate.net Its pharmacological activity has been characterized in comparison to the parent drug and other metabolites.

In vitro binding assays revealed that this compound is the only metabolite with a submicromolar binding affinity for the µ-opioid receptor (MOR). portico.org However, its affinity for the noradrenaline (NA) transporter was weak. portico.org This contrasts with the parent compound, tapentadol, which has a dual mechanism, acting as both a MOR agonist and an NA reuptake inhibitor. fda.gov Other metabolites, such as the hydroxy metabolite (M1), showed relevant activity at the NA transporter but not the MOR. portico.org The major metabolite, tapentadol-O-glucuronide, was found to be devoid of any significant pharmacological activity at either target. portico.org

Table 2: Comparative In Vitro Activity of Tapentadol and its Metabolite this compound

| Compound | µ-Opioid Receptor (MOR) Binding Affinity (Ki, µM) | Noradrenaline (NA) Transporter Inhibition (Ki, µM) |

|---|---|---|

| Tapentadol | 0.05 | 0.8 |

| This compound (M2) | 0.6 | 13 |

Data sourced from Tzschentke et al., 2010. portico.org

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental in separating N-Demethyltapentadol from its parent compound and other metabolites, enabling accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as a primary technique for the analysis of this compound due to its high sensitivity and specificity. japsonline.com This method is widely applied in analyzing biological samples such as urine, oral fluid, and plasma. japsonline.comnih.gov

A validated LC-MS/MS procedure for determining tapentadol (B1681240) and this compound in urine and oral fluid involves solid-phase extraction for sample cleanup, followed by analysis. nih.gov For confirmation and quantification, specific mass transitions are monitored. In the case of this compound (DMT), the transition of m/z 208.1 > 107 is used for quantification, while 208.1 > 121 serves as the qualifier. nih.gov

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers a rapid and sensitive alternative, minimizing sample preparation and the volume of urine required for analysis. nih.gov This method has demonstrated linearity for this compound over a wide concentration range. nih.gov Further investigations using a hybrid quadrupole-time-of-flight mass spectrometer have been instrumental in characterizing metabolites, leading to the first-time demonstration of significant N-desmethyltapentadol glucuronide presence. nih.gov

Key validation parameters for LC-MS/MS methods are summarized below:

| Parameter | Oral Fluid nih.gov | Urine nih.govnih.gov | Plasma japsonline.com |

| Linear Range | 10-100 ng/mL | 100 to 500,000 ng/mL | 0.1210–35.6370 ng/ml |

| LLOQ | 10 ng/mL | 50 ng/mL nih.gov, 100 ng/mL nih.gov | 0.121 ng/ml |

| Intra-day Precision (%RSD) | 3.6% | 2.9% nih.gov, 2.2 to 6.9% nih.gov | 1.73% to 11.38% |

| Inter-day Precision (%RSD) | 13.6% | 5.7% nih.gov, 1.2 to 8.4% nih.gov | 1.73% to 11.38% |

| Recovery | >99% | - | 77.38% (TPD), 75.04% (TPD-d3) |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) provides another avenue for the analysis of this compound. The polar nature of this compound, containing hydroxyl and amine groups, often necessitates derivatization to increase its volatility and improve chromatographic behavior. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This process reduces the compound's polarity, making it suitable for GC analysis. sigmaaldrich.comjfda-online.com

Predicted GC-MS data for non-derivatized this compound using a 70eV positive ionization mode is available, though it is intended as a guide and requires experimental confirmation for definitive identification. hmdb.ca The molecular formula is given as C13H21NO with a monoisotopic mass of 207.1623 Da. hmdb.ca The analysis is typically performed using a gas chromatography column and a single quadrupole mass spectrometer. hmdb.cabibliotekanauki.pl

High-Performance Thin Layer Chromatography (HPTLC) Methodologies

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, precise, and cost-effective method for the quantification of pharmaceutical compounds. researchgate.netpensoft.net HPTLC methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, specificity, and robustness. nih.gov

For the simultaneous estimation of tapentadol and other compounds, HPTLC methods have been developed using silica (B1680970) gel 60 F254 plates as the stationary phase. researchgate.net A representative mobile phase for separating tapentadol consists of a mixture of chloroform, toluene, methanol, and glacial acetic acid. researchgate.net Densitometric analysis is then performed at a specific wavelength, such as 274 nm, to quantify the separated compounds. researchgate.net The specificity of the method is confirmed by comparing the spectra of the analyte at different positions of the spot to ensure purity and non-interference from other components. researchgate.net

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of organic molecules like this compound. msu.edu Both ¹H NMR and ¹³C NMR spectra provide crucial information about the molecular framework.

For structural assignments, various NMR experiments are conducted, including ¹H NMR, ¹³C NMR, and correlation spectroscopies. rsc.org Chemical shifts (δ) are reported in parts per million (ppm) and referenced to an internal standard. rsc.org Quantitative NMR (qNMR) can also be employed to determine the purity of a substance or the content of specific components by comparing the integral of an analyte's signal to that of a certified internal standard. researchgate.net The precision of qNMR relies on parameters such as the pulse width, relaxation delay, and the number of scans. researchgate.net

UV/Visible Spectrophotometry in Quantification

UV/Visible spectrophotometry is a widely used analytical technique for the quantitative analysis of compounds based on their absorption of ultraviolet or visible light. denovix.comupi.edu This method is valued for its simplicity, speed, and cost-effectiveness. researchgate.netresearchgate.net

For the estimation of tapentadol and its metabolites, UV-Visible spectrophotometric methods have been developed and validated. scholarsresearchlibrary.com The method for tapentadol involves measuring its absorbance at a maximum wavelength (λmax), which has been identified at 272 nm and 275 nm in different studies. researchgate.netscholarsresearchlibrary.com The linearity of the method is established by creating a calibration curve of absorbance versus concentration, which should exhibit a high correlation coefficient (r² value close to 0.999). researchgate.netscholarsresearchlibrary.com

A simple and economical visible spectrophotometric method for tapentadol involves the formation of a colored chromogen with 1,10-phenanthroline, which shows maximum absorption at 510 nm. researchgate.net The Beer-Lambert law, which states a linear relationship between absorbance and concentration, is fundamental to these quantitative analyses. upi.eduresearchgate.net

The table below summarizes key parameters for a validated UV-Visible spectrophotometric method for tapentadol hydrochloride, which can be adapted for its N-demethylated metabolite.

| Parameter | Value scholarsresearchlibrary.com |

| λmax | 275 nm |

| Linearity Range | 20-100 µg/mL |

| Correlation Coefficient (r²) | 0.9992 |

| Mean Recovery | 101.3% |

| Precision (%RSD) | <2% (Intra and Inter-day) |

High-Resolution Mass Spectrometry for Metabolite Identification and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the comprehensive analysis of drug metabolites like this compound. ijpras.comevotec.com Its ability to provide accurate mass measurements with high resolution allows for the confident identification and structural elucidation of metabolites in complex biological samples. ijpras.com Techniques such as time-of-flight (TOF) and Orbitrap mass analyzers are frequently employed. researchgate.net The data generated by HRMS, including accurate mass and isotopic patterns, helps in determining the elemental composition of the metabolite, distinguishing it from endogenous interferences. researchgate.net Further structural information can be obtained through tandem mass spectrometry (MS/MS or MSn) experiments, where the metabolite ion is fragmented to produce a characteristic spectrum that aids in identifying the site of metabolic modification. nih.gov

A significant challenge in the analysis of this compound and related compounds is the potential presence of isomers, which have the same mass-to-charge ratio (m/z) and can be difficult to distinguish using conventional mass spectrometry alone. nih.govnih.gov Advanced techniques such as ion mobility spectrometry-mass spectrometry (IMS-MS) have emerged as powerful tools for isomer differentiation. nih.govnih.gov IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation prior to mass analysis. nih.govnih.gov This can enable the separation of isomeric opioids and their metabolites that are not resolved by liquid chromatography. nih.gov For instance, drift tube ion mobility spectrometry (DTIMS-MS) has been successfully used to differentiate a majority of commonly encountered isomeric opioids. nih.gov The collision cross-section (CCS) values obtained from these measurements provide a unique identifier for each isomer. nih.gov

Sample Preparation Strategies in Non-Biological and Preclinical Matrices

Effective sample preparation is a critical step to ensure the reliability and accuracy of analytical methods for this compound. The primary goals are to remove interfering components from the matrix, concentrate the analyte, and present it in a solvent compatible with the analytical instrument. nanalysis.com

Liquid-Liquid Extraction and Solid-Phase Extraction Techniques

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are two of the most common techniques used for the sample preparation of this compound.

Liquid-Liquid Extraction (LLE) is a traditional method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. aurorabiomed.comlabmanager.com The choice of solvent is crucial and depends on the physicochemical properties of this compound. aurorabiomed.com While LLE is well-established and can be effective for large sample volumes, it can be labor-intensive, may require large volumes of organic solvents, and is sometimes prone to emulsion formation. labmanager.comkjhil.comaurorabiomed.com

Solid-Phase Extraction (SPE) is a more modern and highly efficient technique that uses a solid sorbent to selectively retain the analyte from a liquid sample, while impurities are washed away. aurorabiomed.comlabmanager.com The retained this compound can then be eluted with a small volume of a suitable solvent. labmanager.com SPE offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and easier automation. labmanager.comkjhil.com For the analysis of this compound and its parent compound in oral fluid, a solid-phase extraction method has been successfully developed and validated. oup.comnih.gov This method utilized specific SPE cartridges followed by LC-MS/MS analysis. oup.comnih.gov The selection of the SPE sorbent (e.g., reversed-phase, ion-exchange) and the optimization of the wash and elution steps are critical for achieving high recovery and clean extracts. mdpi.com For example, a generic 3-step SPE protocol (load-wash-elute) using a water-wettable polymer sorbent has been shown to be effective for a wide range of compounds in biological matrices. waters.com

A study on the determination of tapentadol and N-desmethyltapentadol in oral fluid utilized solid-phase extraction followed by LC-MS-MS. nih.gov The specific transitions monitored for N-desmethyltapentadol were 208.1 > 107 for quantification and 208.1 > 121 as the qualifier. nih.gov

| Step | Procedure | Reference |

|---|---|---|

| Sample Pre-treatment | Oral fluid collected with Quantisal™ devices. | nih.gov |

| Extraction | Solid-Phase Extraction (SPE). | nih.gov |

| Analysis | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS-MS). | nih.gov |

| Quantification Transition | m/z 208.1 > 107. | nih.gov |

| Qualifier Transition | m/z 208.1 > 121. | nih.gov |

Matrix Effects and Interference Mitigation

Matrix effects are a significant challenge in LC-MS/MS analysis, where co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. chromatographyonline.comnih.gov In the analysis of this compound, particularly in complex preclinical matrices such as plasma, matrix effects must be carefully evaluated and mitigated. oup.com

The assessment of matrix effects is typically done by comparing the response of the analyte in a post-extraction spiked blank matrix to the response in a neat solution. oup.com A study on the analysis of tapentadol and N-desmethyltapentadol in oral fluid reported an ion suppression matrix effect of -28% for tapentadol, with a process efficiency of 50%. oup.com

Several strategies can be employed to mitigate matrix effects:

Effective Sample Cleanup: Thorough sample preparation using techniques like SPE is crucial to remove interfering substances. bioanalysis-zone.comnih.gov

Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from co-eluting matrix components can significantly reduce interference. chromatographyonline.com

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects. nih.gov A SIL-IS, such as deuterated this compound, will behave almost identically to the analyte during extraction, chromatography, and ionization, thus correcting for any signal variability caused by the matrix. nih.gov

Matrix-Matched Calibrators: Preparing calibration standards in the same blank matrix as the samples can also help to compensate for matrix effects. nih.gov

Method Validation and Performance Characteristics for Research Applications

For any analytical method to be used in research, it must undergo a thorough validation process to demonstrate that it is suitable for its intended purpose. europa.euwdh.ac.id Key validation parameters include linearity, precision, accuracy, robustness, and the limits of detection and quantification. europa.euresearchgate.net

Linearity, Precision, Accuracy, and Robustness Assessment

Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.euiosrjournals.org It is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1.0. researchgate.net For the analysis of tapentadol and N-desmethyltapentadol, linearity has been demonstrated with correlation coefficients greater than 0.99 in various matrices. oup.comresearchgate.net

Precision refers to the closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). europa.eu For this compound, intraday precision has been reported to be 2.9% in urine, while interday precision was 5.7% in urine and 13.6% in oral fluid. oup.comnih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. biopharminternational.com It is often determined through recovery studies by analyzing samples spiked with a known amount of the analyte. researchgate.net The accuracy is typically expressed as the percentage of recovery or as the bias from the nominal value. oup.com For this compound in urine, a bias of -1.5% has been reported at a concentration of 100 ng/mL. oup.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Linearity (R²) | Urine & Oral Fluid | > 0.99 | oup.com |

| Intraday Precision (%RSD) | Urine | 2.9% | oup.comnih.gov |

| Oral Fluid | 3.6% | nih.gov | |

| Interday Precision (%RSD) | Urine | 5.7% | oup.comnih.gov |

| Oral Fluid | 13.6% | nih.gov | |

| Accuracy (Bias) | Urine (at 100 ng/mL) | -1.5% | oup.com |

Limits of Detection and Quantification in Various Analytical Contexts

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. nanalysis.comloesungsfabrik.de It is often determined by measuring the signal-to-noise ratio, with a commonly accepted value being 3:1. nanalysis.comloesungsfabrik.de

The Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantitation (LLOQ), is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euloesungsfabrik.de The LOQ is a critical parameter for quantitative assays, especially for the analysis of low-level analytes. europa.eu It is often established at a signal-to-noise ratio of 10:1 or determined as the lowest point on the calibration curve that meets predefined criteria for precision and accuracy (e.g., %RSD ≤ 20% and accuracy within ±20%). biopharminternational.comloesungsfabrik.de

For this compound, the LLOQ has been established in different matrices. In a validated method for oral fluid, the LLOQ was 10 ng/mL. nih.gov For urine samples, the LLOQ was determined to be 50 ng/mL. nih.gov These values are dependent on the specific analytical method and instrumentation used.

| Matrix | LLOQ (ng/mL) | Reference |

|---|---|---|

| Oral Fluid | 10 | nih.gov |

| Urine | 50 | nih.gov |

Preclinical and Mechanistic Toxicology Studies

Investigation of Molecular and Cellular Mechanisms of Toxicity

There is a lack of specific research investigating the molecular and cellular mechanisms of toxicity for N-Demethyltapentadol. The following sections outline key toxicological pathways that are often investigated for drug metabolites, but for which no specific data exists for this compound.

Impact on Cellular Macromolecules (Proteins, Nucleic Acids, Lipids)

No studies were identified that specifically examined the impact of this compound on cellular macromolecules. Drug-induced toxicity can involve the covalent binding of reactive metabolites to proteins, nucleic acids (DNA and RNA), and lipids. Such interactions can lead to enzyme inactivation, disruption of cellular signaling, DNA damage, and lipid peroxidation, ultimately contributing to cellular dysfunction and death. For instance, studies on other compounds have shown that reactive metabolites can alter chromatin structure and inhibit DNA, RNA, and protein synthesis. nih.gov However, whether this compound forms reactive intermediates that can damage these macromolecules has not been reported.

Role of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Specific investigations into the role of this compound in oxidative stress and the generation of reactive oxygen species (ROS) are absent from the scientific literature. Oxidative stress is a common mechanism of drug-induced toxicity, characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. nih.gov Elevated ROS levels can damage cellular components, leading to lipid peroxidation, protein oxidation, and DNA damage. abcam.com While studies have explored the association of the parent drug, tapentadol (B1681240), with oxidative stress at the systemic level, these findings cannot be directly extrapolated to its N-demethylated metabolite. mdpi.com

Mitochondrial Dysfunction and Bioenergetic Perturbations

There is no available research on the effects of this compound on mitochondrial function and cellular bioenergetics. Mitochondria are frequent targets of drug-induced toxicity due to their central role in cellular energy production and apoptosis. frontiersin.orgpsychrights.orgresearchgate.net Drug-induced mitochondrial dysfunction can manifest as inhibition of the electron transport chain, uncoupling of oxidative phosphorylation, depletion of ATP, and increased production of mitochondrial ROS. frontiersin.org While some opioids have been shown to affect mitochondrial function, specific data for this compound is lacking.

In Vitro Toxicology Models and Assays

Specific data from in vitro toxicology models and assays for this compound are not available in the published literature. Such studies are crucial for assessing the cytotoxic potential of a compound and for elucidating its mechanisms of toxicity in a controlled cellular environment.

Cell-Based Assays for Cytotoxicity and Viability

No published studies were found that utilized cell-based assays to evaluate the cytotoxicity and viability of cells exposed to this compound. Cytotoxicity assays are fundamental in toxicology to determine the concentration at which a substance becomes toxic to cells. nih.gov These assays measure various cellular parameters, such as membrane integrity, metabolic activity, and cell proliferation, to assess cell health and survival following compound exposure. The absence of such data for this compound means its potential to cause direct cellular damage remains uncharacterized.

Data Tables

Due to the lack of specific preclinical and mechanistic toxicology data for this compound, no data tables can be generated for the outlined sections. The available literature focuses on its pharmacological characterization rather than its toxicological profile. For example, one study provided the following pharmacological data:

| Compound | Binding Affinity (Ki) for µ-opioid receptor | Analgesic Effect (Writhing Test) |

| This compound (M2) | Submicromolar | Exhibited analgesic effects |

Table 1: Pharmacological characterization of this compound. portico.org

Organotypic Models and Human-Based Systems for Preclinical Safety Assessment

The use of organotypic models and human-based systems in preclinical safety assessment represents a significant advancement in toxicology, aiming to provide more physiologically relevant data compared to traditional two-dimensional cell cultures. portico.org These three-dimensional (3D) models, which include spheroids and organoids, better mimic the complex structure and function of human organs. nih.gov For a metabolite like this compound, such systems could offer valuable insights into potential organ-specific toxicity.

Organ-on-a-chip (OOC) platforms are a prominent example of such advanced models, allowing for the recreation of the intricate functions of organs like the liver, heart, and lungs. nih.gov These microphysiological systems can be used for drug and toxicology screening, providing a more human-relevant context for assessing the safety of new chemical entities and their metabolites. nih.gov For instance, liver organoids, derived from either pluripotent or adult stem cells, are utilized to model various liver diseases and could be adapted to study the metabolic fate and potential hepatotoxicity of compounds like this compound. nih.gov

High-Throughput Screening for Toxicological Endpoints

High-throughput screening (HTS) is a critical tool in modern toxicology, enabling the rapid assessment of a large number of compounds for potential toxicity. fda.gov This automated approach utilizes miniaturized assays to test substances against a variety of biological targets and pathways to identify potential hazards early in the drug development process. fda.govepa.gov For a metabolite such as this compound, HTS assays could be employed to screen for a range of toxicological endpoints, including cytotoxicity, genotoxicity, and specific organ-level toxicities.

The Toxicology in the 21st Century (Tox21) program is a prime example of a large-scale HTS initiative that has screened thousands of environmental chemicals and drugs against a battery of in vitro assays to identify potential toxicological concerns. nih.gov Such programs generate vast amounts of data that can be used to prioritize chemicals for further, more detailed toxicological testing. epa.gov

While specific HTS data for this compound is not publicly available, the general approach would involve exposing various human cell lines to a range of concentrations of the compound. fda.gov Key toxicological endpoints that could be assessed include:

Cell Viability: Determining the concentration at which the compound causes cell death.

Genotoxicity: Assessing the potential for the compound to damage DNA.

Receptor Binding: Investigating off-target binding that could lead to adverse effects.

Enzyme Inhibition: Screening for inhibition of critical enzymes.

The data generated from HTS can help in building structure-activity relationships and in silico models to predict the toxicity of related compounds. mdpi.com

Toxicological Assessment in Non-Human Animal Models

Pharmacokinetic/Toxicodynamic Relationships in Animal Studies

While specific toxicological studies focusing solely on this compound are not detailed in the available literature, pharmacokinetic data for this metabolite have been generated in animal models as part of the broader investigation of its parent compound, tapentadol. Understanding the pharmacokinetic profile of this compound is crucial for interpreting any potential toxicodynamic effects.

Pharmacokinetic studies in animals help to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound and its metabolites. evotec.com For tapentadol, studies in rats have shown that after oral administration, this compound is one of the metabolites formed, although tapentadol-O-glucuronide is the most prominent. portico.org In these studies, the plasma concentrations of this compound were quantifiable. portico.org

The following table summarizes the pharmacokinetic parameters of this compound observed in animal studies following the administration of tapentadol.

| Animal Model | Dose of Tapentadol | This compound Cmax (ng/mL) | This compound Tmax (h) | This compound Half-life (h) | Relative Exposure (%) |

| Cats | 18.8 ± 1.0 mg/kg (oral) | 66 | 7.0 | 4.7 | 0.54 |

| Dogs | 10 mg/kg (oral) | Not specified | Not specified | Not specified | 0.04 |

| Dogs | 20 mg/kg (oral) | Not specified | Not specified | Not specified | 0.04 |

| Dogs | 30 mg/kg (oral) | Not specified | Not specified | Not specified | 0.04 |

Data adapted from studies on tapentadol administration. researchgate.netnih.gov

It is important to note that studies on the parent drug, tapentadol, have indicated that its metabolites, including this compound, are considered pharmacologically inactive and are unlikely to contribute significantly to its analgesic effects. portico.orgresearchgate.net This low pharmacological activity may also translate to a lower toxicological potential, though direct evidence is lacking. The primary toxicities observed with high doses of tapentadol in animal studies, such as CNS and respiratory effects, are attributed to the parent compound's pharmacological activity. fda.gov

Dose-Response Relationships and Benchmark Dose Modeling in Experimental Systems

Dose-response assessment is a fundamental component of toxicology, aiming to characterize the relationship between the dose of a substance and the incidence or severity of an adverse effect. youtube.com Benchmark dose (BMD) modeling is a sophisticated approach used to analyze dose-response data and determine a point of departure (POD) for risk assessment. nih.govnih.gov This method is generally preferred over the traditional No-Observed-Adverse-Effect Level (NOAEL) approach as it utilizes all available data to model the dose-response curve. nih.gov

The BMD is defined as the dose that produces a predetermined change in response (the benchmark response, or BMR) compared to the control group. nih.gov The lower confidence limit of the BMD (BMDL) is typically used as the POD to derive health-based guidance values. nih.gov

There are no specific dose-response or benchmark dose modeling studies available in the scientific literature for this compound. To conduct such an analysis, experimental studies in animal models would be required, where graded doses of this compound are administered, and various toxicological endpoints are measured.

Should such studies be performed, the data could be modeled to determine the BMDL for critical toxicological effects. The selection of the BMR is a critical step and depends on the nature of the data (continuous or quantal) and the specific endpoint being evaluated. nih.gov For example, a BMR of 5% or 10% change in response is often used. nih.gov

The process for establishing dose-response relationships and conducting BMD modeling for this compound would involve:

Study Design: Conducting toxicity studies in at least two species (one non-rodent) with a sufficient number of dose groups to characterize the dose-response relationship. fda.gov

Endpoint Selection: Identifying relevant toxicological endpoints for measurement.

Data Collection: Gathering data on the incidence and severity of adverse effects at each dose level.

Model Fitting: Applying various mathematical models to the dose-response data to find the best fit.

BMD and BMDL Calculation: Determining the BMD and its lower confidence limit (BMDL) for the selected BMR.

Without such dedicated studies, any discussion of the dose-response relationship for this compound remains speculative.

Structure Activity Relationship Sar Studies of N Demethyltapentadol and Analogs

Systematic Structural Modifications and Their Pharmacological Implications

Systematic structural modification is a fundamental strategy in medicinal chemistry to probe the SAR of a lead compound. drugdesign.org This can involve altering functional groups, extending or contracting carbon chains (homologation), or modifying ring systems to map the interaction of the molecule with its biological target. drugdesign.org

Studies on other opioid scaffolds, such as benzomorphans, demonstrate that the nature of the N-substituent is critical in determining the affinity, potency, and efficacy at opioid receptors. nih.gov For instance, modifying the N-substituent in a series of benzomorphan (B1203429) analogs from an agonist-promoting group to a bulkier 1-naphthyl group led to a switch in functional activity, producing a compound with MOR antagonist properties. nih.gov

Applying this principle to tapentadol (B1681240), the N-demethylation represents a specific and highly consequential structural modification. The removal of a methyl group from the nitrogen atom alters its basicity, steric profile, and potential interactions within the binding pockets of its targets. The resulting inactivity of N-Demethyltapentadol underscores the stringent structural requirements for potent MOR agonism and norepinephrine (B1679862) reuptake inhibition in this chemical series. It highlights that the N,N-dimethyl group of tapentadol is not merely a placeholder but a critical component for effective binding and receptor activation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Metabolite Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity or other properties. acs.org These models are built by analyzing a dataset of compounds with known activities and using various molecular descriptors (e.g., electronic, steric, hydrophobic properties) to create a predictive equation. acs.org

In the context of drug metabolism, QSAR models can be employed to predict the likelihood of a compound being metabolized by specific enzymes or to forecast the potential biological activity of the resulting metabolites. frontiersin.org For instance, QSAR models have been developed to predict drug-drug interactions mediated by CYP450 enzymes, the same family of enzymes responsible for the N-demethylation of tapentadol. tga.gov.auacs.org

While specific QSAR studies focusing exclusively on this compound are not widely published, the methodology is highly applicable. A QSAR model for tapentadol and its analogs could be developed to predict binding affinity at the MOR or inhibition of the norepinephrine transporter. By inputting the structural descriptors for this compound into such a model, it would be expected to predict a low or negligible activity, consistent with experimental findings. This approach is valuable in metabolite research for prioritizing which metabolites may warrant further pharmacological investigation.

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational methods like molecular docking are powerful tools for elucidating SAR at a molecular level. mdpi.com Docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein by simulating their interaction in three-dimensional space. jppres.comscielo.org.co This provides a structural rationale for the observed biological activity. nih.gov

Molecular docking studies have been used to investigate the interaction of tapentadol with its metabolic enzymes. For example, docking simulations of tapentadol within the binding pocket of CYP2D6 helped to explain competitive metabolic interactions with other drugs. acs.org These studies provide key parameters such as binding energy and docking scores that quantify the stability of the ligand-receptor complex. acs.org

A similar computational approach can be applied to understand the inactivity of this compound. By docking both tapentadol and this compound into homology models or crystal structures of the µ-opioid receptor and the norepinephrine transporter, one could directly compare their binding modes. It is hypothesized that such a study would reveal that this compound forms fewer or less optimal interactions (e.g., hydrogen bonds, hydrophobic contacts) within the binding sites compared to tapentadol. The loss of a methyl group could introduce unfavorable steric or electronic changes, leading to a higher, less favorable binding energy and explaining its lack of affinity and functional activity.

| Compound | Target | Docking Score | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Tapentadol | CYP2D6 | -7.6 | -52.3 | acs.org |

| This compound | MOR / NET | Hypothesized to be less favorable than Tapentadol |

Note: Docking data for Tapentadol against its metabolic enzyme is provided for context. MOR: µ-opioid receptor; NET: Norepinephrine transporter.

Fragment-Based SAR Analysis and Lead Optimization Principles

In the case of tapentadol, the N,N-dimethylamino group is a key functional fragment. The analysis of this compound provides a clear SAR data point: modifying this fragment by removing one methyl group leads to a loss of the desired activity. This finding is central to lead optimization, a process where a "hit" compound is iteratively modified to improve its potency, selectivity, and pharmacokinetic properties. gardp.org

While this compound is a metabolite rather than a lead compound, analyzing its structure and activity provides valuable information for the design of new analgesics based on the same scaffold. It establishes a negative design principle, indicating that a secondary amine at this position is detrimental to the dual MOR/NRI activity. This knowledge helps medicinal chemists to focus on modifications at other parts of the molecule or to maintain the tertiary amine while exploring other structural changes to optimize the pharmacological profile.

Emerging Research Directions and Future Perspectives

Integration of Multi-Omics Data for Comprehensive Metabolic and Toxicological Profiling

A holistic view of the molecular factors and cellular processes involved in human health and disease can be achieved by integrating multiple types of "omics" data from a biological sample. genome.gov This multi-omics approach, which includes genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly vital in toxicology. nih.govnih.gov By combining these data-rich methodologies, researchers can create a detailed and comprehensive profile of a drug metabolite's metabolic and toxicological effects. genome.govnih.gov

In the context of N-Demethyltapentadol, a multi-omics approach could unravel the complex interactions between the metabolite and various biological systems. For instance, combining proteomics with metabolomics can provide a more complete picture than either technique alone. nih.gov This integrated analysis can help to identify novel biomarkers and understand the mechanisms of action of xenobiotics. nih.gov The use of systems toxicology, which complements traditional measurements with high-resolution molecular profiling, can offer deeper insights into toxicological mechanisms. nih.gov

| Omics Technology | Potential Application in this compound Research |

| Genomics | Identifying genetic variations that influence the metabolism of tapentadol (B1681240) to this compound. |

| Transcriptomics | Understanding how this compound exposure alters gene expression in key metabolic organs like the liver. nih.gov |